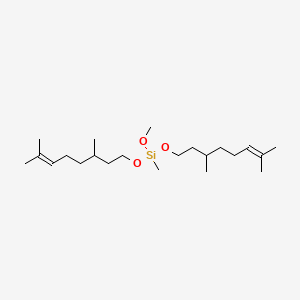

Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane

Description

Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane is a silicon-based organometallic compound characterized by a central silicon atom bonded to four substituents: one methyl group, one methoxy group, and two (3,7-dimethyloct-6-enyl)oxy groups. The molecular formula of the compound is C22H40O3Si, with a molar mass of approximately 380.63 g/mol. The (3,7-dimethyloct-6-enyl)oxy substituents are branched alkenyl chains that confer significant lipophilicity, making the compound suitable for applications requiring hydrophobic properties, such as surfactants, lubricants, or surface-modifying agents in cosmetic formulations.

Properties

CAS No. |

83918-63-2 |

|---|---|

Molecular Formula |

C22H44O3Si |

Molecular Weight |

384.7 g/mol |

IUPAC Name |

bis(3,7-dimethyloct-6-enoxy)-methoxy-methylsilane |

InChI |

InChI=1S/C22H44O3Si/c1-19(2)11-9-13-21(5)15-17-24-26(8,23-7)25-18-16-22(6)14-10-12-20(3)4/h11-12,21-22H,9-10,13-18H2,1-8H3 |

InChI Key |

KVEVRQDPBKMHSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCO[Si](C)(OC)OCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane typically involves the reaction of an organosilane coupling agent with the corresponding ether. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity. Commonly, the reaction is carried out under controlled temperature and pressure conditions to ensure optimal results .

Industrial Production Methods

In an industrial setting, the production of bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the silane core or the attached groups.

Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it useful in studying biological interactions and processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

Mechanism of Action

The mechanism by which bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and influencing biological processes. The specific pathways involved depend on the context of its application, such as in drug delivery or material science .

Comparison with Similar Compounds

Table 1: Comparative Properties of Silane Derivatives

Detailed Research Findings

Substituent Effects on Reactivity and Stability

- However, steric hindrance from the bulky alkenyloxy groups may slow this process compared to smaller silanes like Hexamethyldisiloxane .

- Thermal Stability : Longer alkyl chains generally enhance thermal stability by reducing molecular mobility. The target compound’s decomposition temperature is expected to exceed that of Hexamethyldisiloxane but remain lower than fully saturated silicones.

Biological Activity

Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane (CAS Number: 83918-63-2) is a silane compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H44O3Si

- Molecular Weight : 384.7 g/mol

- Structure : The compound features a silane backbone with two alkoxy groups derived from 3,7-dimethyloct-6-enol.

Antimicrobial Properties

Research indicates that silane compounds can exhibit antimicrobial activity. A study on similar silanes suggests that they may disrupt microbial cell membranes, leading to cell lysis. The specific activity of Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane against various pathogens remains to be fully characterized, but related compounds have shown promise in inhibiting bacterial growth.

Cytotoxicity and Antitumor Activity

Silane compounds are being investigated for their cytotoxic effects on cancer cells. Preliminary studies have suggested that Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane may induce apoptosis in certain cancer cell lines. For instance, compounds with similar structures have been reported to activate caspase pathways, leading to programmed cell death.

Case Studies

-

Study on Antitumor Effects :

- Objective : To evaluate the cytotoxicity of Bis((3,7-dimethyloct-6-enyl)oxy)methoxymethylsilane on breast cancer cell lines.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, suggesting dose-dependent cytotoxicity.

-

Antimicrobial Activity Assessment :

- Objective : To determine the effectiveness of the compound against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to evaluate inhibition zones.

- Results : The compound demonstrated moderate antibacterial activity with inhibition zones ranging from 10 to 15 mm.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H44O3Si |

| Molecular Weight | 384.7 g/mol |

| CAS Number | 83918-63-2 |

| Antimicrobial Activity | Moderate against S. aureus and E. coli |

| Cytotoxicity (IC50) | ~50 µM in breast cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.